4-(Vinylsulfonamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-(ethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h2-6,10H,1H2,(H,11,12) |
InChI Key |
PHWVBOZCRLSMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Vinylsulfonamido Benzoic Acid and Analogous Structures
Pathways to the Benzoic Acid Core
The formation of the benzoic acid moiety is a fundamental step in the synthesis of 4-(vinylsulfonamido)benzoic acid. This can be achieved through several reliable methods, including carboxylation of aromatic precursors and oxidation of appropriately substituted aromatic compounds.
Carboxylation Reactions for Aromatic Precursors
Direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2) as a C1 source represents an atom-economical approach to benzoic acid derivatives. nih.gov While challenging, various catalytic systems have been developed to facilitate this transformation.
One historical yet relevant method is the Kolbe-Schmitt reaction, which typically involves the carboxylation of phenoxides at high temperatures and pressures. nih.gov More contemporary approaches utilize transition metal catalysts. For instance, rhodium-catalyzed carboxylation of benzene (B151609) has been shown to produce benzoic acid. nih.gov Lewis acid-mediated carboxylations, such as those using aluminum chloride, have also been reported, where an organoaluminum intermediate reacts with CO2. nih.gov
Grignard reagents, prepared from aryl halides, readily react with carbon dioxide (in the form of dry ice) to produce the corresponding carboxylates, which are then protonated to yield the carboxylic acid. britannica.combyjus.com This method is advantageous as it adds a single carbon atom to the aromatic skeleton. britannica.com Similarly, organozinc reagents can be carboxylated in the presence of lithium chloride. organic-chemistry.org
Recent advancements include visible-light-mediated carboxylation of aryl bromides using a photocatalyst, nickel, and sodium formate (B1220265) as the carboxylating agent, avoiding the need for gaseous CO2. organic-chemistry.org Palladium-catalyzed hydroxycarbonylation of aryl halides at room temperature and atmospheric pressure also provides a straightforward route to aromatic carboxylic acids. organic-chemistry.org
Oxidative Approaches to Aromatic Carboxylic Acids
A widely employed and robust method for synthesizing aromatic carboxylic acids is the oxidation of alkylbenzenes. byjus.comgeeksforgeeks.orgnumberanalytics.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can effectively oxidize an alkyl side chain on an aromatic ring to a carboxyl group, regardless of the chain's length. britannica.comgeeksforgeeks.orgnumberanalytics.com This method is effective for primary and secondary alkyl groups, while tertiary alkyl groups are typically resistant to oxidation. byjus.comgeeksforgeeks.org
Aldehydes can also be readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate, potassium dichromate, and nitric acid. britannica.comgeeksforgeeks.org More specialized and milder methods have also been developed. For example, N-heterocyclic carbene (NHC) organocatalysts can facilitate the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.orgmdpi.com Other catalytic systems, such as those based on vanadium or N-hydroxyphthalimide (NHPI), have also been shown to be effective for this transformation. organic-chemistry.org The oxidation of primary alcohols is another common route to carboxylic acids, typically requiring strong oxidizing agents. britannica.com
Table 1: Comparison of Oxidative Methods for Benzoic Acid Synthesis
| Oxidizing Agent | Substrate | Conditions | Advantages |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Alkylbenzenes | Acidic or alkaline medium | Strong, effective for various alkyl chains geeksforgeeks.orgnumberanalytics.com |
| Chromic Acid (H2CrO4) | Alkylbenzenes | Acidic medium | Powerful oxidizing agent britannica.comnumberanalytics.com |
| N-Heterocyclic Carbenes (NHCs) | Aldehydes | Aerobic, mild conditions | Organocatalytic, avoids harsh reagents organic-chemistry.orgmdpi.com |
| Vanadium Catalysts | Aldehydes | Hydrogen peroxide as oxidant | Selective and efficient organic-chemistry.org |
Construction of the Vinylsulfonamide Linkage
The formation of the vinylsulfonamide group is a critical step that imparts unique reactivity to the final molecule. This typically involves the formation of a sulfonamide bond followed by the introduction of the vinyl group.
Strategies for Sulfonamide Formation
The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of this compound, this would involve reacting 4-aminobenzoic acid with a suitable vinylsulfonyl chloride precursor.
More recent strategies focus on the direct oxidative coupling of thiols and amines to form the S-N bond, which is considered a more atom- and step-economical approach. rsc.org Various catalytic systems, often employing oxidants like molecular oxygen or hypervalent iodine reagents, have been developed for this purpose. rsc.org For instance, a one-pot synthesis of primary sulfonamides from thiols has been achieved using ammonium (B1175870) carbamate (B1207046) as the nitrogen source in the presence of a hypervalent iodine reagent. rsc.org
Copper-catalyzed methods have also emerged as powerful tools for sulfonamide synthesis. For example, a copper-catalyzed one-pot synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate (DABSO) has been reported. thieme-connect.com Another innovative approach involves a copper-catalyzed decarboxylative halosulfonylation of aromatic acids, which are then reacted with an amine in a one-pot fashion to yield the sulfonamide. princeton.edunih.gov This method directly converts a carboxylic acid to a sulfonyl chloride intermediate. princeton.edunih.gov
Table 2: Modern Catalytic Approaches to Sulfonamide Synthesis
| Catalytic System | Substrates | Key Features |
|---|---|---|
| Copper/Photoredox Synergy | Aryl radical precursors, amines, SO2 source | One-step process, accommodates electron-rich and -deficient amines thieme-connect.com |
| Copper(II) | (Hetero)arylboronic acids, amines, DABSO | Wide functional group tolerance thieme-connect.com |
| Copper/LMCT | Aromatic acids, amines | Decarboxylative halosulfonylation followed by amination princeton.edunih.gov |
| Photosensitized Nickel | Sulfonamides, aryl electrophiles | Efficient C-N bond formation princeton.edu |
Introduction of the Vinyl Group via Olefination or Related Reactions
The vinyl group (–CH=CH2) is an ethenyl functional group. wikipedia.orgfiveable.me Its introduction is a key step in the synthesis of this compound. One established method for this is the Horner-Wadsworth-Emmons reaction. A phosphoryl sulfonamide reagent can be deprotonated and reacted with an aldehyde to generate a vinyl sulfonamide. organic-chemistry.orgthieme-connect.com This reaction typically yields the trans isomer with high selectivity. organic-chemistry.orgresearchgate.net
Another approach involves the Peterson olefination of a silyl-substituted sulfonamide with a carbonyl compound. thieme-connect.comresearchgate.net A more recent and novel method utilizes an α-selenoether as a masking group for the vinyl sulfonamide. rsc.orgnih.gov The α-selenoether can be introduced and subsequently eliminated under mild oxidative conditions to unmask the terminal vinyl sulfonamide. rsc.orgnih.gov This strategy is particularly useful for synthesizing functionalized vinyl sulfonamides. nih.gov
The Heck coupling reaction provides another avenue, where an ethylenesulfonamide can be coupled with an aryl chloride to form the desired vinyl sulfonamide structure. thieme-connect.com
Advanced Synthetic Approaches and Catalytic Systems
Modern synthetic chemistry continues to evolve, offering more efficient and versatile methods for constructing complex molecules like this compound. Advanced catalytic systems are at the forefront of these developments.
For the construction of the sulfonamide bond, photosensitized nickel catalysis has been shown to be highly effective for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This method offers a broad scope and is applicable to late-stage functionalization in the synthesis of complex molecules. princeton.edu
In the realm of vinyl group installation, the development of novel reagents and catalytic cycles is ongoing. The use of vinyl azides as precursors to various nitrogen-containing heterocycles highlights the versatility of the vinyl moiety in organic synthesis. nih.gov While not a direct route to vinyl sulfonamides, the chemistry of vinyl azides demonstrates the potential for developing new transformations involving the vinyl group. nih.gov
The direct C-H functionalization of aromatic rings to introduce the sulfonylamino group is another area of active research. Metal-catalyzed C-H sulfonamidation, for instance with iridium catalysts, allows for the direct introduction of sulfonamides at specific positions on an aromatic ring, offering high atom economy. thieme-connect.com
Multi-component Coupling Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of sulfonamides and could be adapted for the preparation of this compound and its analogs. acs.org
One sustainable approach involves a copper-catalyzed, three-component reaction using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent. rsc.org This method allows for the incorporation of the SO2 group and formation of the sulfonamide in a single process. Another strategy reports the synthesis of sulfonamide-conjugated ketenimines through a three-component reaction of a zwitterion (generated from dimethyl acetylenedicarboxylate), an aryl sulfonamide, and an isocyanide. acs.org Furthermore, an electrochemical one-pot synthesis of enaminyl sulfonate esters has been established from simple alkylamines, sulfur dioxide, and alcohols, showcasing the versatility of MCRs in constructing sulfur-nitrogen bonds. acs.org
A catalyst-free Petasis reaction represents another MCR pathway, reacting sulfonamides with glyoxylic acid and aryl- or alkenylboronic acids to produce α-amino acid derivatives, demonstrating the broad functional group tolerance of these reactions. organic-chemistry.org
Table 1: Examples of Multi-component Reactions for Sulfonamide Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Triarylbismuthines, Nitro compounds, Na2S2O5 | Copper catalyst, Deep Eutectic Solvent | Aryl Sulfonamides | rsc.org |
| Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Dichloromethane, Room temperature | Ketenimine Sulfonamides | acs.org |
| Alkylamines, SO2, Alcohols | Electrochemical, Quasidivided cell | Enaminyl Sulfonates | acs.org |
| Sulfonamides, Glyoxylic acid, Aryl/Alkenylboronic acids | Catalyst-free | α-Amino Acid Derivatives | organic-chemistry.org |
Metal-Catalyzed Processes in Sulfonamide Synthesis
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-N and S-N bonds essential for sulfonamides.
Copper-Catalyzed Reactions: Copper catalysis is prominent in sulfonamide synthesis. A notable method involves a copper-catalyzed aromatic decarboxylative halosulfonylation, which converts aromatic carboxylic acids into sulfonyl chlorides that can then be reacted with amines in a one-pot process to form sulfonamides. acs.org This approach is particularly relevant for synthesizing this compound from a corresponding aminobenzoic acid precursor.
Palladium-Catalyzed Reactions: Palladium catalysts are effective for various amination and sulfonamidation reactions. For instance, a palladium-catalyzed, three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate a wide array of α-arylamines. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of N-allylbenzotriazoles with sulfonamides, providing a direct route to N-allylsulfonamides, which are structural analogs of vinyl sulfonamides. acs.org
Other Metal-Catalyzed Processes: Ruthenium and Iridium complexes have also been employed as catalysts. A ruthenium catalyst, [(p-cymene)Ru(2,2'-bpyO)(H₂O)], efficiently catalyzes the N-methylation of sulfonamides with methanol, tolerating sensitive groups like vinyl moieties. organic-chemistry.org Similarly, a dinuclear iridium complex facilitates the N-methylation of amines in aqueous solutions under environmentally benign conditions. organic-chemistry.org
The synthesis of the vinyl sulfonamide moiety itself can be achieved through various methods. The Horner reaction, using diphenylphosphorylmethanesulfonamide and an appropriate aldehyde, provides a route to vinyl sulfonamides. organic-chemistry.org An alternative strategy uses the elimination of an α-selenoether masking group under mild oxidative conditions to generate terminal vinyl sulfonamides. rsc.org
Table 2: Selected Metal-Catalyzed Processes in Sulfonamide Synthesis
| Catalyst System | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Copper(II) | Aromatic Decarboxylative Halosulfonylation | Aromatic acids, Amines | Aromatic Sulfonamides | acs.org |
| Palladium | Three-Component Reaction | Sulfonamides, Aldehydes, Arylboronic acids | α-Arylamines | organic-chemistry.org |
| Ruthenium | N-methylation | Amines/Sulfonamides, Methanol | N-methylated products | organic-chemistry.org |
| Iridium | N-methylation | Amines, Methanol | N-methylated amines | organic-chemistry.org |
Purification and Isolation Techniques in Preparative Chemistry
The purification of the final product is a critical step to ensure high purity, which is essential for its subsequent applications. For a crystalline solid like this compound, recrystallization is the most common and effective purification method. alfa-chemistry.comma.edu
Recrystallization leverages the differences in solubility between the desired compound and impurities at different temperatures. ma.edu The general process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the mother liquor. alfa-chemistry.comslideshare.net
For benzoic acid and its derivatives, water is often a suitable solvent due to their higher solubility in hot water compared to cold water. youtube.com In cases where a single solvent is not ideal, a mixed-solvent system, such as ethanol-water, can be employed. uwimona.edu.jmlibretexts.org The process typically involves dissolving the compound in the more soluble solvent (e.g., hot ethanol) and then adding the less soluble solvent (e.g., water) until the solution becomes turbid, followed by gentle heating to redissolve the solid and subsequent slow cooling. uwimona.edu.jm
After crystal formation, the solid is isolated from the mother liquor, typically by vacuum filtration. alfa-chemistry.comma.edu The collected crystals are then washed with a small amount of cold solvent to remove any remaining soluble impurities and subsequently dried. alfa-chemistry.com The purity of the final product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC). ma.eduuwimona.edu.jm
Table 3: General Steps for Purification by Recrystallization
| Step | Procedure | Purpose |
|---|---|---|
| 1. Solvent Selection | Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. | To allow for dissolution at high temperature and crystallization upon cooling. |
| 2. Dissolution | Dissolve the impure compound in the minimum amount of the boiling solvent. | To create a saturated solution from which the pure compound will crystallize. |
| 3. Hot Filtration (optional) | If insoluble impurities are present, filter the hot solution. | To remove solid impurities before crystallization. |
| 4. Cooling and Crystallization | Allow the hot, saturated solution to cool slowly to room temperature, followed by an ice bath. | To induce the formation of well-defined, pure crystals. |
| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the solid product from the liquid mother liquor containing dissolved impurities. |
| 6. Washing | Wash the collected crystals with a small portion of cold solvent. | To rinse off any adhering mother liquor and soluble impurities. |
| 7. Drying | Dry the purified crystals in an oven or under vacuum. | To remove any residual solvent. |
Chemical Reactivity and Transformation Mechanisms of 4 Vinylsulfonamido Benzoic Acid
Carboxylic Acid Group Reactivity
The carboxylic acid group is a primary site for reactions involving nucleophilic acyl substitution and acid-base chemistry.
Esterification and Amidation Reactions
The carboxylic acid functionality of 4-(vinylsulfonamido)benzoic acid readily undergoes esterification and amidation, two fundamental transformations in organic synthesis.
Esterification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carboxylic acid can react with various alcohols to form the corresponding esters. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.comyoutube.com To achieve high yields of the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which activates the carboxyl group toward nucleophilic attack by the alcohol. youtube.com
Amidation: The formation of amides from the carboxylic acid group typically requires activation, as direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This acyl chloride then reacts readily with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as titanium tetrafluoride (TiF₄) or diboron (B99234) compounds, which facilitate the dehydration reaction between the carboxylic acid and the amine under milder conditions. rsc.orgacs.orgnih.gov Studies on various aromatic carboxylic acids have shown that these catalytic methods are effective for a broad range of substrates, including those with electron-donating or electron-withdrawing groups. rsc.orgacs.org
Table 1: Representative Conditions for Esterification and Amidation of Aromatic Carboxylic Acids This table presents generalized conditions applicable to the carboxylic acid moiety of the target compound, based on established methods for similar aromatic acids.
| Transformation | Reagents & Conditions | Typical Yields | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Reflux | Moderate to High | masterorganicchemistry.comiajpr.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux 2. Amine (e.g., Benzylamine) | High | nih.gov | | Direct Catalytic Amidation | Amine, Catalyst (e.g., TiF₄, Diboron compounds), Toluene, Reflux | Good to Excellent | rsc.orgacs.org |
Salt Formation and Protonation/Deprotonation Equilibria
As a carboxylic acid, this compound can donate a proton (H⁺) to a base to form a carboxylate salt. This is a standard acid-base reaction. The equilibrium of this process is dictated by the pKa of the carboxylic acid and the pKb of the base. For aromatic carboxylic acids, the pKa is typically in the range of 4-5. The exact pKa of this compound is influenced by the electron-withdrawing nature of the vinylsulfonamido group. For comparison, the closely related 4-sulfamoylbenzoic acid has a reported pKa value associated with its carboxylic acid group. nih.gov
The molecule also possesses a sulfonamide group, which has its own acid-base properties. The proton on the sulfonamide nitrogen is also acidic, though significantly less so than the carboxylic acid proton. N-arylsulfonamides typically have pKa values around 9-10. researchgate.net Therefore, in an aqueous solution, the carboxylic acid group will be the primary site of deprotonation under basic conditions. Protonation primarily occurs at the carboxylate anion under acidic conditions. The sulfonamide nitrogen is much more difficult to protonate than a typical amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen's lone pair of electrons. reddit.com The pKa for protonated sulfonamides is very low, around -5.5, meaning extremely strong acids are required for significant protonation at this site. reddit.com
Vinyl Moiety Reactivity
The vinyl group (-CH=CH₂) attached to the sulfonamide is an electron-deficient alkene, making it susceptible to polymerization and addition reactions.
Polymerization Dynamics (e.g., Free-Radical Polymerization)
The vinyl group is a key functional handle for polymerization. Similar to other vinyl monomers like styrene (B11656) and vinyl esters, this compound can undergo free-radical polymerization. rsc.org This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, which decomposes upon heating or irradiation to generate free radicals. These radicals then add to the vinyl group, initiating a chain reaction that leads to the formation of a long polymer chain. The presence of the sulfonamide group can influence the polymerization kinetics and the properties of the resulting polymer. Living free radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), can also be employed to produce polymers with controlled molecular weights and narrow polydispersity, as has been shown for other vinyl monomers containing sulfonamide groups. google.com
Cycloaddition and Addition Reactions
The vinyl group can participate in various cycloaddition and addition reactions.
Cycloaddition Reactions: As a substituted styrene derivative, the vinyl moiety can undergo cycloaddition reactions. For instance, visible-light photocatalysis has been used to achieve [2+2] and [4+2] cycloadditions of styrenes. nih.govpkusz.edu.cnnih.gov These reactions allow for the construction of cyclobutane (B1203170) and tetralin derivatives, respectively. nih.govpkusz.edu.cn The electronic properties of the styrene, whether electron-rich or electron-deficient, play a crucial role in the outcome and selectivity of these transformations. nih.gov Given the electron-withdrawing nature of the sulfonamido-benzoic acid substituent, the vinyl group in the title compound would be expected to behave as an electron-deficient alkene in such reactions.
Addition Reactions (Michael Addition): The electron-deficient nature of the vinyl sulfonamide makes it an excellent Michael acceptor. It can react with nucleophiles, such as amines and thiols, in a conjugate addition reaction known as the aza-Michael or thio-Michael addition. nih.govrsc.orgnih.gov This reaction is highly efficient and is often used in bioconjugation and materials science to link molecules together under mild conditions. nih.gov Studies on similar vinyl sulfonamides show that the reaction rate is enhanced in aqueous solvent systems. nih.gov The high reactivity is attributed to the ability of the sulfur atom to stabilize the transient α-carbanion formed during the addition mechanism. nih.gov
Table 2: Potential Reactions of the Vinyl Moiety This table outlines potential reactions for the vinyl group based on the known reactivity of similar vinyl sulfonamides and styrenes.
| Reaction Type | Reactant Class | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Free-Radical Polymerization | Radical Initiator | Polymer | Forms long-chain polymers | rsc.org |
| [2+2] Cycloaddition | Another Alkene (e.g., Styrene) | Cyclobutane derivative | Photocatalyzed, forms four-membered rings | nih.govnih.gov |
| [4+2] Cycloaddition | Diene or another Styrene | Tetralin derivative | Photocatalyzed, forms six-membered rings | pkusz.edu.cn |
| Michael Addition | Nucleophiles (e.g., Thiols, Amines) | Thioether or Amine adduct | Efficient for conjugation, forms C-S or C-N bond | nih.govnih.gov |
Sulfonamide Group Reactivity
The sulfonamide linkage (-SO₂-NH-) is generally stable but can undergo specific reactions, primarily involving the N-H bond or, under more forcing conditions, cleavage of the S-N or S-C bonds.
The N-H bond of the sulfonamide can be deprotonated by a strong base. The resulting anion is a weaker nucleophile than an amine anion due to resonance stabilization with the sulfonyl group. However, it can still participate in reactions like N-alkylation or N-arylation, although this often requires specific catalysts, such as copper or palladium systems, as seen in Chan-Lam or Buchwald-Hartwig type couplings for the synthesis of N-aryl sulfonamides. nih.govresearchgate.net
Hydrolysis of the sulfonamide bond (cleavage of the S-N bond) is generally slow and requires harsh conditions, such as strong acid or base at elevated temperatures. nih.gov Under typical environmental pH, sulfonamides are considered hydrolytically stable. nih.govresearchgate.net However, metabolic cleavage of sulfonamides can occur, particularly in electron-deficient aryl sulfonamides, through nucleophilic attack by biological nucleophiles like glutathione. domainex.co.uk Ceria nanostructures have also been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. acs.org In some specific molecular architectures, hydrolysis can proceed via novel elimination mechanisms if a stable carbanion can be formed in the leaving group. rsc.org The S-C(aryl) bond is very robust and not typically cleaved under standard synthetic conditions.
N-Substitution Reactions
The sulfonamide nitrogen in this compound is acidic and can undergo deprotonation, facilitating a range of N-substitution reactions. While specific studies on N-substitution of this compound are not extensively documented, the reactivity can be inferred from the general behavior of secondary sulfonamides and N-protected amino acids. The substitution of an Ar—SO2- group on an amine, such as in the case of 4-aminobenzoic acid, introduces coordination donors from the carboxyl, sulfoxyl, and amine groups, which can lead to diverse coordination modes. nih.gov
The acidic nature of the sulfonamide proton allows for reactions with various electrophiles under basic conditions. Common transformations include alkylation and arylation, which would yield N-substituted derivatives. The general scheme for such reactions involves the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic anion, which then attacks an electrophilic substrate.
Table 1: Potential N-Substitution Reactions and Conditions
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-4-(vinylsulfonamido)benzoic acid |
| N-Arylation | Aryl halide (e.g., C₆H₅Br), Catalyst (e.g., CuI, Pd-based catalyst), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand | N-Aryl-4-(vinylsulfonamido)benzoic acid |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base (e.g., DBU, Et₃N) | N-(2-carbonyl)ethyl-4-(vinylsulfonamido)benzoic acid derivative |
Hydrolysis and Stability Considerations
The stability of this compound is a critical aspect of its chemical profile, with the sulfonamide bond and the vinyl group being the primary sites of potential hydrolytic cleavage. Generally, sulfonamides are known to be relatively stable to hydrolysis under many conditions.
Studies on a range of sulfonamides have shown that they are hydrolytically stable under typical environmental pH and temperature, suggesting a long half-life. nih.govresearchgate.net Specifically, many sulfonamides exhibit stability at pH 9.0 and 7.0, with increased susceptibility to hydrolysis at lower pH values for some derivatives. nih.govresearchgate.net The stability of the sulfonamide linkage is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom less electrophilic and thus less prone to nucleophilic attack by water or hydroxide (B78521) ions.
However, the vinylsulfonamide moiety introduces additional reactivity considerations. Secondary vinyl sulfonamides can be sensitive to basic conditions, leading to rapid hydrolysis, while they tend to be more stable in acidic environments. nih.gov In contrast, tertiary vinyl sulfonamides show greater resistance to both acidic and basic hydrolysis. nih.gov The hydrolysis of the vinyl group can proceed via different mechanisms depending on the pH, potentially leading to the formation of acetaldehyde (B116499) and 4-sulfonamidobenzoic acid.
Table 2: Hydrolytic Stability of Related Sulfonamides
| Compound Type | pH Condition | Stability | Reference |
| General Sulfonamides | Neutral & Alkaline | Generally stable | nih.govresearchgate.net |
| Secondary Vinyl Sulfonamides | Basic | Prone to rapid hydrolysis | nih.gov |
| Secondary Vinyl Sulfonamides | Acidic | Stable | nih.gov |
| Tertiary Vinyl Sulfonamides | Acidic & Basic | Do not degrade | nih.gov |
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of this compound is substituted with two groups: a carboxylic acid and a vinylsulfonamido group. The interplay of these substituents governs the strategies for further functionalization of the aromatic ring.
Directed C-H Activation and Functionalization
Directed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. In the context of this compound, both the carboxylic acid and the sulfonamide group can potentially act as directing groups for transition metal-catalyzed C-H activation.
While direct ortho-C-H functionalization of benzoic acids and their derivatives has been extensively studied, achieving meta-selective functionalization has been a significant challenge. nih.gov However, protocols have been developed for the meta-C-H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template and a palladium catalyst. nih.gov This suggests that the sulfonamide moiety can be modified to direct C-H activation at the meta position relative to the carboxylic acid.
Sulfoxides, which are structurally related to sulfonamides, have also been employed as directing groups in catalytic C-H activation, proceeding through coordination to a metal center. nih.gov This highlights the potential of the sulfur-containing functionality within this compound to direct C-H functionalization reactions.
Substitution Patterns and Regiochemical Control
In classical electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group, while the sulfonamido group (-NHSO₂R) is a deactivating, ortho, para-directing group.
Given the presence of both groups in a para relationship, the regiochemical outcome of electrophilic substitution on this compound would be a result of their combined directing effects. The positions ortho to the sulfonamido group (and meta to the carboxylic acid) would be the most likely sites for electrophilic attack.
For instance, in the nitration of benzoic acid in sulfuric acid, the reaction proceeds through the free base to yield the meta-substituted product. rsc.org In the case of this compound, the strong ortho, para-directing influence of the sulfonamido group would compete with the meta-directing effect of the carboxylic acid. The activating effect of the nitrogen lone pair in the sulfonamido group, although attenuated by the sulfonyl group, would likely favor substitution at the positions ortho to it.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -COOH | Deactivating | Meta |
| -NHSO₂CH=CH₂ | Deactivating | Ortho, Para |
The probable outcome for an electrophilic substitution reaction, such as nitration or halogenation, would be the formation of 3-substituted-4-(vinylsulfonamido)benzoic acid.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For 4-(Vinylsulfonamido)benzoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of the proton and carbon framework.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the vinyl, aromatic, amine, and carboxylic acid protons. The protons on the benzene (B151609) ring would appear as two doublets, characteristic of a 1,4-disubstituted pattern. The vinyl group would present a characteristic AMX spin system.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | - |
| Sulfonamide (-SO₂NH-) | ~10.5 | Singlet (broad) | - |
| Aromatic (Ha) | ~7.9 | Doublet | ~8.5 |
| Aromatic (Hb) | ~7.3 | Doublet | ~8.5 |
| Vinyl (Hc) | ~6.8 | Doublet of Doublets | Jca ≈ 16.5, Jcb ≈ 9.5 |
| Vinyl (Ha') | ~6.2 | Doublet | Jca ≈ 16.5 |
| Vinyl (Hb') | ~6.0 | Doublet | Jcb ≈ 9.5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data, providing evidence for all carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | ~167 |
| Aromatic (C-COOH) | ~132 |
| Aromatic (C-SO₂NH) | ~142 |
| Aromatic (CH, ortho to COOH) | ~130 |
| Aromatic (CH, ortho to SO₂NH) | ~118 |
| Vinyl (=CH-SO₂) | ~135 |
| Vinyl (=CH₂) | ~129 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent aromatic protons (Ha and Hb) and among the three vinyl protons (Hc, Ha', and Hb').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic proton signals to the aromatic carbon signals and the vinyl proton signals to the vinyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons by observing correlations from the aromatic and vinyl protons to these carbons. For example, the aromatic protons would show correlations to the carbon atoms of the carboxylic and sulfonamido groups.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H and S=O groups of the sulfonamide, and the C=C and C-H bonds of the vinyl and aromatic moieties. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids. patsnap.comnih.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Sulfonamide | N-H stretch | ~3250 | Medium |
| Aromatic/Vinyl | C-H stretch | 3100-3000 | Medium-Weak |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Vinyl | C=C stretch | ~1630 | Medium-Weak |
| Aromatic | C=C stretch | 1600-1450 | Medium-Weak |
| Sulfonamide | S=O asymmetric stretch | ~1340 | Strong |
| Sulfonamide | S=O symmetric stretch | ~1160 | Strong |
| Carboxylic Acid | C-O stretch | ~1300 | Medium |
| Carboxylic Acid | O-H bend | ~920 | Broad, Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the S=O symmetric stretch, the aromatic ring vibrations, and the C=C vinyl stretch are expected to be prominent in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the functional groups. A key fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂). psecommunity.org The benzoic acid moiety would also undergo typical fragmentation, such as the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). psecommunity.org
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 229 | [M]⁺ | Molecular Ion |
| 212 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 184 | [M - COOH]⁺ | Loss of the carboxyl group |
| 165 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 121 | [C₇H₅O₂]⁺ | Benzoyl cation |
| 105 | [C₇H₅O]⁺ | Loss of CO from the benzoyl cation |
| 93 | [C₆H₅O]⁺ | Phenyl cation with an oxygen |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for analyzing compounds containing chromophores.
The molecular structure of this compound contains a benzoic acid moiety and a vinylsulfonamido group, both of which contribute to its electronic absorption profile. The benzene ring and the vinyl group act as chromophores, absorbing light in the ultraviolet region.
UV-Vis spectroscopy is instrumental in characterizing these chromophoric features. While specific λmax (wavelength of maximum absorbance) values for this compound are not extensively documented in publicly available literature, analysis of the structurally related benzoic acid provides insight. Benzoic acid typically exhibits a primary absorption band around 230 nm. researchgate.netresearchgate.net The presence of the vinylsulfonamido substituent on the benzoic acid ring is expected to influence the position and intensity of this absorption band. The nature of the solvent can also affect the UV-Vis spectrum by influencing the electronic transitions of the molecule. academie-sciences.fr
The concentration of the analyte plays a critical role in the absorbance intensity, as described by the Beer-Lambert law. For accurate chromophore analysis, the concentration of the sample solution is typically kept low, for instance, in the range of 5 × 10−5 M, to ensure that the measured absorbance falls within the linear range of the instrument. academie-sciences.fr
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can be employed for the analysis of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying this compound. A typical HPLC method involves a C18 column with UV detection.
Method development for a related compound, 4-hydroxybenzoic acid, utilized a C18 column with a mobile phase consisting of 0.1% phosphoric acid buffer (mobile phase A) and acetonitrile (B52724) (mobile phase B) in a gradient elution. longdom.org Detection was performed at 230 nm. longdom.org For the analysis of benzoic acid, a mobile phase of 10% acetic acid in ultrapure water has been used with detection at 254 nm. sphinxsai.com The choice of mobile phase and detector wavelength is critical for achieving good separation and sensitivity. For instance, a study on benzoic and sorbic acids found that a wavelength of 227 nm provided maximum absorption for both compounds. ugm.ac.id
Method validation, following guidelines from the International Council for Harmonisation (ICH), is crucial to ensure the reliability of the HPLC method. longdom.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. longdom.org
Linearity: The linear relationship between the concentration of the analyte and the detector response. For 4-hydroxybenzoic acid, linearity was established in the range of 0.5033 µg/mL to 4.0264 µg/mL. longdom.org
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. thaiscience.info
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. thaiscience.info
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For 4-hydroxybenzoic acid, the LOD was found to be 0.1007 µg/mL. longdom.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for 4-hydroxybenzoic acid was 0.5033 µg/mL. longdom.org
The following table summarizes typical parameters for an HPLC method for a related benzoic acid derivative:
| Parameter | Value | Reference |
| Column | C18 | longdom.org |
| Mobile Phase A | 0.1% Phosphoric acid buffer | longdom.org |
| Mobile Phase B | Acetonitrile | longdom.org |
| Detection Wavelength | 230 nm | longdom.org |
| Linearity Range | 0.5033 - 4.0264 µg/mL | longdom.org |
| LOD | 0.1007 µg/mL | longdom.org |
| LOQ | 0.5033 µg/mL | longdom.org |
Gas Chromatography (GC) is a suitable technique for the analysis of volatile organic compounds. While direct GC analysis of polar, non-volatile compounds like this compound is challenging due to potential binding to the GC column, it can be used to detect volatile byproducts from its synthesis. researchgate.net
For the analysis of polar analytes like benzoic acid by GC, derivatization is often necessary to increase volatility and reduce peak tailing. researchgate.net Common derivatization techniques include esterification or silylation. researchgate.net For example, benzoic acid can be converted to its methyl ester in the injector port by co-injection with a solution of tetramethylammonium (B1211777) hydroxide (B78521). researchgate.net Alternatively, trimethylsilyl (B98337) (TMS) derivatization can be performed before injection. nih.gov
A GC-mass spectrometry (GC-MS) method has been developed for the determination of benzoic acid in fruit juice, which involved extraction with chloroform (B151607) followed by analysis. scholarsresearchlibrary.com This highlights the potential of GC-MS for identifying and quantifying trace amounts of volatile or semi-volatile compounds that might be present as impurities in this compound samples.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. This data is crucial for verifying the empirical formula of newly synthesized compounds and confirming their purity.
For this compound (C₉H₉NO₄S), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the identity and purity of the compound. For instance, in the characterization of a related compound, 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, elemental analysis was used to verify the C, H, N, and S content.
The following table shows the theoretical elemental composition of this compound:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 50.72% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.26% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57% |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.03% |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.04% |
| Total | 227.234 | 100.00% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to understand the electronic distribution and predict the chemical behavior of 4-(vinylsulfonamido)benzoic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations, such as those at the B3LYP/6-311++G(2d,p) level of theory, have been used to determine optimized geometrical structures in the gas phase. vjst.vn These calculations can predict bond lengths and angles, which are often in good agreement with experimental data. nih.gov For instance, in a study of a benzoic acid dimer, the intermolecular hydrogen bond distance was calculated to be 1.637 Å, indicating a strong interaction. vjst.vn
The electronic properties of molecules can also be elucidated through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that relate to the molecule's reactivity. For example, in one study, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side of the molecule, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. nih.govbiointerfaceresearch.com
Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand charge transfer and intramolecular interactions. biointerfaceresearch.com Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify hydrogen bond donors and acceptors within the molecule. nih.gov
| Property | Method | Finding | Reference |
|---|---|---|---|
| Optimized Geometry | B3LYP/6-311++G(2d,p) | Provides optimized geometrical structures in the gas phase. | vjst.vn |
| Intermolecular H-bond Distance | B3LYP/6-311++G(2d,p) | Calculated as 1.637 Å for a benzoic acid dimer. | vjst.vn |
| HOMO-LUMO Distribution | DFT | HOMO over the aromatic ring, LUMO on the indole side. | nih.gov |
| Hydrogen Bond Donors/Acceptors | MEP Calculation | Identifies potential sites for hydrogen bonding. | nih.gov |
Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By identifying the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway.
For example, DFT has been used to investigate the decarboxylation of benzoic acid, proposing several possible oxidative structures and calculating their activation energies. researchgate.net One study found an activation energy of 62.99 kcal.mol-1 for a specific pathway. researchgate.net In another example, the silver-catalyzed decarboxylation of benzoic acid was found to have an activation energy of 43.31 kcal.mol-1. researchgate.net These studies help in understanding how different catalysts and reaction conditions can influence the reaction mechanism and efficiency.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of this compound.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state structure and properties of benzoic acid derivatives. The carboxylic acid group of these molecules can form dimers through intermolecular O-H···O hydrogen bonds. researchgate.net These dimers can be further linked by N-H···O hydrogen bonds between the sulfonamide group and the sulfonyl oxygen. researchgate.net
Molecular dynamics simulations have been used to study the aggregation of benzoic acid in confined spaces, revealing that confinement can enhance intermolecular correlations and increase viscosity. unimi.itnih.gov These simulations show that the hydrogen bond network becomes more organized in high-density states. nih.gov
In Silico Design and Prediction for Derivative Libraries
In silico methods are instrumental in the design and screening of libraries of derivatives of this compound for various applications, including drug discovery.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of molecules with their biological activity. nih.gov For a series of benzoylaminobenzoic acid derivatives, QSAR studies have shown that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of heteroatoms like N, O, or S at certain positions can decrease inhibitory activity. nih.gov Such models can be used to predict the activity of new compounds and guide the synthesis of more potent derivatives. nih.govresearchgate.net
Molecular docking is another computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design to understand how a ligand might bind to a protein target. For example, docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-amylase and α-glucosidase have revealed interactions through hydrogen bonding and pi interactions within the enzyme's active site. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis can also be performed to predict the drug-likeness of compounds. nih.gov
| Method | Application | Key Findings | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity | Inhibitory activity correlates with hydrophobicity, molar refractivity, and aromaticity. | nih.gov |
| Molecular Docking | Predicting ligand-protein binding | Identifies key interactions like hydrogen bonding and pi interactions in the active site. | nih.gov |
| ADMET Analysis | Predicting drug-likeness | Assesses the pharmacokinetic properties of potential drug candidates. | nih.gov |
Applications of 4 Vinylsulfonamido Benzoic Acid in Advanced Materials and Polymer Science
The unique molecular architecture of 4-(vinylsulfonamido)benzoic acid, which combines a polymerizable vinyl group with both a carboxylic acid and a sulfonamide functionality, makes it a highly versatile monomer for the development of advanced functional materials. Its applications span various domains of polymer science, from the synthesis of polymers with tailored properties to the creation of sophisticated functional systems and self-assembled superstructures.
Derivatization Strategies and Analog Synthesis for Structure Activity Relationship Studies
Systematic Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a primary target for modification to influence physicochemical properties such as solubility, lipophilicity, and the potential for prodrug strategies.
Esterification: The conversion of the carboxylic acid to an ester is a common and straightforward derivatization. This is typically achieved through Fischer esterification, reacting 4-(vinylsulfonamido)benzoic acid with an alcohol (e.g., ethanol, isopropanol) under acidic catalysis. researchgate.net This transformation neutralizes the negative charge of the carboxylate at physiological pH, generally increasing lipophilicity and potentially improving cell membrane permeability. Esters can be designed to be stable or to act as prodrugs, which are hydrolyzed in vivo by esterases to release the active carboxylic acid parent compound.
Amide Formation: The synthesis of amides from the carboxylic acid introduces a new hydrogen bond donor and can create additional interaction points with biological targets. nih.gov Standard peptide coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), can be used to couple the parent acid with a diverse range of primary and secondary amines. nih.gov This strategy allows for the introduction of various functional groups, from small alkyl chains to larger aromatic or heterocyclic moieties, significantly expanding the chemical space for SAR exploration. nih.gov
The table below outlines representative derivatives targeting the carboxylic acid group and the rationale behind their synthesis.
| Derivative Name | Modification | Synthetic Rationale for SAR |
| Ethyl 4-(vinylsulfonamido)benzoate | Esterification with ethanol | To increase lipophilicity and evaluate prodrug potential. nih.gov |
| N-Benzyl-4-(vinylsulfonamido)benzamide | Amide formation with benzylamine | To introduce a bulky, aromatic group and explore new hydrogen bonding interactions. |
| 2-(4-(Vinylsulfonamido)benzamido)acetic acid | Amide formation with glycine | To enhance aqueous solubility and introduce a secondary acidic site. |
Exploration of Substituents on the Sulfonamide Nitrogen
The sulfonamide nitrogen is another critical site for modification. The N-H bond can act as a hydrogen bond donor, and its acidity and environment can be tuned by introducing substituents.
| Derivative Name | Modification | Synthetic Rationale for SAR |
| 4-(N-Methylvinylsulfonamido)benzoic acid | N-Methylation | To eliminate the N-H hydrogen bond donor capability and assess its importance. |
| 4-(N-Phenylvinylsulfonamido)benzoic acid | N-Arylation | To introduce steric bulk and potential for pi-stacking interactions. |
| 4-(N-Benzylvinylsulfonamido)benzoic acid | N-Benzylation | To explore the impact of a flexible, bulky hydrophobic group on activity. researchgate.net |
Alterations to the Vinyl Group for Modulated Reactivity
The vinyl group functions as a Michael acceptor, a reactive moiety capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. Modifying this group is a key strategy for tuning reactivity and confirming the mechanism of action.
Saturation of the Vinyl Group: A fundamental modification is the reduction of the vinyl group to an ethyl group, yielding 4-(ethylsulfonamido)benzoic acid. This analog serves as a crucial negative control in biological assays. If the parent compound's activity is significantly diminished upon saturation of this double bond, it provides strong evidence that the covalent reactivity of the Michael acceptor is essential.
Modulating Reactivity: The electrophilicity of the vinyl group can be fine-tuned. While direct modification is complex, analogs with different activating groups can be synthesized. For example, replacing the sulfonyl group with a less electron-withdrawing group would be expected to decrease the reactivity of the Michael acceptor. The synthesis of vinyl sulfone-modified compounds is a known strategy for creating synthons for diversity-oriented synthesis. mdpi.com
| Derivative Name | Modification | Synthetic Rationale for SAR |
| 4-(Ethylsulfonamido)benzoic acid | Reduction of the vinyl group | To serve as a non-reactive control and verify the importance of the Michael acceptor functionality. |
| 4-(1-Propenylsulfonamido)benzoic acid | Isomeric variation | To assess the impact of substitution on the vinyl group on binding and reactivity. |
Synthesis of Multi-functional Analogs
Building upon the core this compound scaffold, multi-functional analogs can be designed as advanced chemical probes or for potential multi-target applications. This involves conjugating the core molecule to other chemical entities through its functional handles, primarily the carboxylic acid.
For example, the carboxylic acid can be used as a chemical handle to attach a fluorescent reporter molecule (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) via an amide or ester linkage. Such a derivative allows for the visualization of the molecule's localization within cells or tissues. Similarly, attaching a biotin (B1667282) tag creates a tool for affinity purification, enabling the identification of the parent compound's binding partners from a complex biological sample. In other designs, the core molecule could be linked to another pharmacophore to create a bifunctional compound designed to interact with two distinct biological targets simultaneously.
| Derivative Name | Modification | Synthetic Rationale for SAR |
| Biotin-conjugated 4-(vinylsulfonamido)benzamide | Amide coupling to a biotin-amine linker | To create a probe for affinity pull-down experiments to identify protein targets. |
| Fluorescein-ester of this compound | Ester linkage to a fluorescent dye | To enable visualization of cellular uptake and distribution via fluorescence microscopy. |
Future Research Perspectives and Emerging Areas
Development of Novel Synthetic Routes
While established methods for the synthesis of sulfonamides and vinyl groups exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(Vinylsulfonamido)benzoic acid and its derivatives. A key area of exploration will be the use of milder and more environmentally benign reagents and catalysts. For instance, moving away from traditional methods that may involve harsh chlorinating agents could be a primary goal.
Future synthetic strategies could explore:
Direct C-H Activation/Sulfonamidation: Investigating transition-metal-catalyzed C-H activation of benzoic acid derivatives followed by direct sulfonamidation with a vinylsulfonamide precursor could offer a more atom-economical approach.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally friendly processes.
These advancements will not only make this compound more accessible for a wider range of applications but also align with the growing demand for green chemistry principles in chemical manufacturing.
Exploration of Undiscovered Reactivity Profiles
The vinylsulfonamide group is a known Michael acceptor, readily participating in reactions such as the thiol-Michael addition, a cornerstone of "click chemistry". nih.govnih.gov Future research is expected to delve deeper into its reactivity, exploring new transformations and reaction partners.
Key areas for investigation include:
Cycloaddition Reactions: A systematic study of the participation of the vinylsulfonamide moiety in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, could lead to the synthesis of novel heterocyclic compounds with potential biological activities. nih.gov
Metathesis Reactions: Olefin metathesis offers a powerful tool for carbon-carbon bond formation. Investigating the cross-metathesis of this compound with other olefins could open up pathways to a diverse range of functionalized molecules. acs.org
Asymmetric Transformations: Developing enantioselective reactions involving the vinyl group will be crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals.
A thorough understanding of these reactivity profiles will significantly expand the synthetic utility of this compound as a versatile building block.
Advanced Computational Modeling and Prediction
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with other molecules.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of known and potential reactions will provide a deeper understanding of the underlying mechanisms and help in optimizing reaction conditions.
Prediction of Properties: Computational screening can be employed to predict the physicochemical properties of polymers and materials derived from this compound, guiding experimental efforts towards materials with desired characteristics.
Virtual Screening for Biological Activity: By modeling the interaction of this compound and its derivatives with biological targets, computational methods can help identify potential therapeutic applications. rsc.org
The synergy between computational predictions and experimental validation will be instrumental in the rational design of new materials and molecules based on this compound.
Integration into Novel Multifunctional Materials
The dual functionality of this compound makes it an ideal candidate for the creation of advanced multifunctional materials. The vinylsulfonamide group can act as a polymerizable handle or a site for post-polymerization modification, while the benzoic acid moiety can be used to introduce other functionalities, influence solubility, or participate in intermolecular interactions.
Emerging areas for materials development include:
Stimuli-Responsive Polymers: The benzoic acid group, with its pH-sensitive nature, can be exploited to create polymers that respond to changes in their environment. This could have applications in drug delivery systems, where the drug is released in response to specific pH gradients in the body. nih.gov
Hydrogels and Crosslinked Networks: The ability of vinylsulfonamides to participate in thiol-Michael "click" polymerization allows for the formation of well-defined hydrogels and crosslinked polymer networks. nih.govnih.gov These materials could find use in tissue engineering, soft robotics, and as dental composites. nih.gov
Functional Coatings and Surfaces: The compound can be used to modify surfaces, imparting properties such as hydrophilicity, biocompatibility, or antimicrobial activity. The benzoic acid group can also serve as an anchor for further functionalization.
The table below summarizes potential properties and applications of materials incorporating this compound.
| Material Type | Key Property | Potential Application |
| pH-Responsive Polymers | Controlled solubility/swelling | Targeted drug delivery, sensors |
| Crosslinked Hydrogels | Tunable mechanical properties | Tissue engineering, wound dressings |
| Functional Coatings | Surface modification | Biocompatible implants, antimicrobial surfaces |
| Copolymers | Tailored bulk properties | Advanced composites, membranes |
Synergistic Research with Other Chemical Disciplines
The future of research on this compound will be characterized by increasing collaboration between different fields of chemistry.
Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore found in many drugs. nih.govwikipedia.org The combination of a sulfonamide with a benzoic acid moiety, another common feature in pharmaceuticals, suggests that derivatives of this compound could be explored as novel therapeutic agents. The vinyl group could also be used for covalent modification of biological targets. nih.govnih.gov
Supramolecular Chemistry: The benzoic acid group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component for the design of self-assembling systems and supramolecular polymers. The sulfonamide group can also form hydrogen bonds, contributing to the stability of such assemblies. nih.gov
Polymer Science: The integration of this compound into various polymer architectures, from linear polymers to complex networks, will continue to be a major research thrust. nih.govnih.gov Its use in "click" polymerization reactions provides a highly efficient and modular approach to polymer synthesis. nih.govwikipedia.org
These interdisciplinary collaborations will be crucial for translating the fundamental chemical properties of this compound into practical applications that address challenges in medicine, materials science, and beyond.
Q & A
Q. What are the established synthetic routes for 4-(vinylsulfonamido)benzoic acid, and what key reagents/conditions are required?
The synthesis typically involves sulfonamide coupling between a vinylsulfonyl chloride derivative and 4-aminobenzoic acid. A common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to minimize hydrolysis . Critical steps include:
- Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions.
- Nucleophilic substitution at the amine group of 4-aminobenzoic acid with vinylsulfonyl chloride.
- Deprotection under acidic or basic conditions to regenerate the free carboxylic acid.
Yield optimization : Reaction temperatures between 0–5°C improve selectivity, while excess vinylsulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. For example, TGA may reveal decomposition above 200°C, while DSC detects melting points (e.g., 180–185°C) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the vinyl proton (δ 5.8–6.5 ppm, doublet) and sulfonamide NH (δ 8.2–8.5 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₀H₁₀NO₄S: 264.0334).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction using SHELXL (via the WinGX suite) is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonamide and carboxylic acid groups). For example:
- Key parameters : Space group (e.g., P2₁/c), unit cell dimensions, and R-factor (<5% for high-quality data).
- Software workflow : Structure solution via SIR97 (direct methods) followed by refinement in SHELXL .
- Data contradictions : Discrepancies between calculated and observed densities may arise from solvent inclusion; use PLATON/SQUEEZE to model disordered solvent .
Q. What strategies address conflicting biological activity data in enzyme inhibition studies involving this compound?
Conflicting IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents) or protein conformational states. Methodological solutions include:
- Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays (e.g., acetylcholinesterase inhibition in Ellman’s assay vs. radioactive substrate turnover) .
- Structural analysis : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to identify binding modes. If crystallization fails, use molecular docking (e.g., AutoDock Vina) with constraints from NMR-derived NOEs .
- Buffer optimization : Replace DMSO with PEG-based co-solvents to avoid artifactual inhibition.
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties without compromising activity?
- Scaffold modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzoic acid para position to improve metabolic stability .
- Replace the vinyl group with bulky substituents (e.g., cyclopropyl) to reduce off-target interactions.
- Prodrug strategies : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .
- SAR studies : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with logP and IC₅₀ trends .
Methodological Considerations
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
- HPLC-PDA/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in H₂O/acetonitrile). Degradation products (e.g., hydrolyzed sulfonamide or oxidized vinyl groups) are identified via retention time shifts and MS/MS fragmentation .
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) to simulate accelerated aging .
Q. How should researchers handle discrepancies between computational predictions and experimental binding affinities?
- Re-evaluate force fields : Switch from AMBER to CHARMM for sulfonamide parameterization, as partial charges on sulfur may be miscalculated.
- Explicit solvent models : Replace implicit solvent (e.g., GB/SA) with TIP3P explicit water in MD simulations to better model hydrogen bonding .
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
